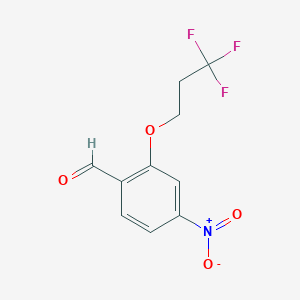

4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde

Description

Structural Classification and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds containing multiple substituents. The compound belongs to the chemical class of substituted benzaldehydes, specifically those containing both nitro and fluorinated alkoxy substituents. The molecular formula C₁₀H₈F₃NO₄ indicates the presence of ten carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and four oxygen atoms, reflecting the compound's structural complexity. The molecular weight of 263.17 grams per mole positions this compound within the range typical for moderately complex organic molecules with significant fluorine content.

The structural classification of this compound encompasses several important chemical categories. As a benzaldehyde derivative, it shares the fundamental properties of aromatic aldehydes, including the characteristic reactivity patterns associated with the carbonyl functional group. The nitro substitution at the 4-position classifies it among nitroaromatic compounds, which are known for their electron-withdrawing properties and distinctive chemical behavior. The 2-(3,3,3-trifluoropropoxy) substituent places the compound within the broader category of fluorinated ethers, specifically those containing trifluoromethyl-terminated alkyl chains.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₃NO₄ |

| Molecular Weight | 263.17 g/mol |

| Chemical Abstracts Service Registry Number | 1774893-48-9 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Functional Groups | Benzaldehyde, nitro, trifluoropropoxy ether |

The stereochemical considerations of this compound involve the spatial arrangement of substituents around the benzene ring and the conformational flexibility of the trifluoropropoxy chain. The aromatic ring system provides a rigid framework that fixes the relative positions of the aldehyde and nitro groups, while the trifluoropropoxy substituent introduces conformational degrees of freedom through rotation around the ether linkage and carbon-carbon bonds within the propyl chain. The trifluoromethyl group at the terminus of the propoxy chain contributes significant steric bulk and electronic effects that influence the overall molecular shape and properties.

The relationship between structure and properties in this compound reflects fundamental principles of organofluorine chemistry. The electron-withdrawing effects of both the nitro group and the trifluoropropoxy substituent create a molecule with altered electron density distribution compared to simple benzaldehyde. This electronic modification influences the compound's reactivity, particularly with respect to nucleophilic and electrophilic reactions. The presence of multiple fluorine atoms also affects the compound's physical properties, including its solubility characteristics and intermolecular interactions.

Historical Context and Discovery

The development of compounds like this compound represents the culmination of more than a century of advancement in organofluorine chemistry. The foundational work in this field began in the 19th century with pioneering efforts by chemists such as Alexander Borodin, who conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862. These early investigations established the fundamental principles of fluorine incorporation into organic molecules, though the synthetic methodologies available at that time were limited and often challenging to implement.

The historical progression of organofluorine chemistry gained significant momentum in the 20th century with the development of more sophisticated synthetic techniques and a growing understanding of fluorine's unique properties. The introduction of methodologies for preparing fluorinated building blocks marked a crucial advancement in the field. These developments enabled chemists to incorporate fluorinated groups such as trifluoromethyl and trifluoropropyl moieties into complex molecular frameworks, paving the way for the synthesis of compounds like this compound.

The emergence of compounds containing trifluoropropoxy groups represents a relatively recent development in organofluorine chemistry, reflecting advances in both synthetic methodology and applications-driven research. The recognition that fluorinated ethers could offer unique property combinations led to increased interest in developing synthetic routes to such compounds. The specific combination of benzaldehyde, nitro, and trifluoropropoxy functionalities in a single molecule represents the type of complex molecular design that has become possible through modern synthetic organic chemistry techniques.

| Historical Milestone | Year | Significance |

|---|---|---|

| First organofluorine compound synthesis | 1835 | Dumas and Péligot prepared methyl fluoride |

| First nucleophilic halogen-fluorine exchange | 1862 | Borodin's pioneering work on fluorine incorporation |

| Elemental fluorine isolation | 1886 | Moissan's electrochemical preparation method |

| Development of fluorinated building blocks | 1930s-1950s | Enabled complex organofluorine synthesis |

| Modern trifluoropropoxy synthesis | 1990s-2000s | Advanced fluorinated ether preparation methods |

The historical context of benzaldehyde chemistry also contributes to understanding the development of this compound. Benzaldehyde itself was first extracted in 1803 by the French pharmacist Martrès, with subsequent synthetic developments by chemists including Friedrich Wöhler and Justus von Liebig in 1832. The systematic modification of benzaldehyde through various substitution patterns has been a continuing theme in organic chemistry, with fluorinated derivatives representing a particularly active area of recent research.

The convergence of benzaldehyde chemistry with organofluorine methodology represents a natural evolution in chemical synthesis, driven by the desire to access compounds with enhanced properties for specific applications. The development of synthetic routes to compounds like this compound reflects the maturation of organofluorine chemistry as a field capable of producing highly sophisticated molecular structures with tailored properties.

Importance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry extends beyond its individual molecular properties to encompass its role as a representative example of advanced fluorinated compound design. This compound exemplifies several key principles that have driven the development of organofluorine chemistry, including the strategic use of fluorine atoms to modify molecular properties, the incorporation of multiple functional groups to achieve complex reactivity patterns, and the development of synthetic methodologies capable of constructing sophisticated fluorinated frameworks.

The trifluoropropoxy functionality present in this compound represents an important class of fluorinated substituents that have gained prominence in contemporary organofluorine chemistry. The combination of fluorinated alkyl chains with ether linkages creates molecular structures with unique properties that are not readily accessible through other approaches. The terminal trifluoromethyl group provides the characteristic stability and electronic effects associated with highly fluorinated systems, while the propoxy linkage introduces flexibility and potential for further chemical modification.

Research in organofluorine chemistry has demonstrated that fluorinated compounds often exhibit enhanced properties compared to their non-fluorinated counterparts. The carbon-fluorine bond's exceptional strength, with an average bond energy around 480 kilojoules per mole, provides thermal and chemical stability that is particularly valuable in demanding applications. Additionally, the unique electronic properties of fluorine, including its high electronegativity and low polarizability, create distinctive intermolecular interactions that can be exploited for specific purposes.

| Property Category | Fluorinated Characteristics | Impact on Compound Behavior |

|---|---|---|

| Bond Strength | Carbon-fluorine bonds exceptionally strong | Enhanced molecular stability |

| Electronegativity | Fluorine highest at 3.98 | Modified electron density distribution |

| Polarizability | Fluorine lowest polarizability | Unique intermolecular interactions |

| Steric Effects | Fluorine similar size to hydrogen | Minimal steric hindrance |

| Lipophilicity | Fluorinated groups often lipophobic | Altered solubility properties |

The importance of compounds like this compound is further underscored by the growing recognition of fluorinated molecules in various applications. An estimated one-fifth of pharmaceuticals contain fluorine, reflecting the valuable properties that fluorine incorporation can provide. The metabolic stability imparted by carbon-fluorine bonds, combined with the ability of fluorine to act as a bioisostere for hydrogen, has made organofluorine compounds particularly valuable in medicinal chemistry applications.

The synthetic challenges associated with preparing compounds like this compound have driven significant advances in organofluorine methodology. The development of new fluorination reagents and techniques for constructing carbon-fluorine bonds has been a major focus of research activity. These methodological advances have not only enabled the synthesis of specific target compounds but have also expanded the general capability of chemists to access fluorinated structures with desired properties.

Properties

IUPAC Name |

4-nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c11-10(12,13)3-4-18-9-5-8(14(16)17)2-1-7(9)6-15/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMOACFRUGWTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCCC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of 4-Hydroxybenzaldehyde with 3,3,3-Trifluoropropanol Derivatives

A key step in the preparation is the formation of the trifluoropropoxy substituent on the aromatic ring. One method reported involves the reaction of 4-hydroxybenzaldehyde with 3,3,3-trifluoropropyl bromide or trifluoropropanol derivatives under Mitsunobu reaction conditions:

- Reagents: 4-hydroxybenzaldehyde, 3,3,3-trifluoropropanol, triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD).

- Solvent: Tetrahydrofuran (THF).

- Conditions: Stirring at room temperature or slightly elevated temperature for about 10 hours.

- Outcome: Formation of 4-(3,3,3-trifluoropropoxy)benzaldehyde intermediate.

This reaction proceeds via nucleophilic substitution where the phenolic hydroxyl group is replaced by the trifluoropropoxy group, yielding the ether linkage essential for the target molecule.

Nitration to Introduce the Nitro Group

The nitration step can be performed either before or after the etherification depending on the synthetic route chosen:

- Starting from 4-hydroxy-3-nitrobenzaldehyde or nitrating the etherified intermediate.

- Typical nitration reagents include nitric acid and sulfuric acid under controlled temperature to avoid over-nitration.

- The nitro group is introduced preferentially at the 4-position relative to the aldehyde group due to directing effects.

Alternatively, commercially available nitro-substituted benzaldehydes can be used as starting materials for etherification to avoid harsh nitration conditions.

Alternative Synthetic Routes via Nucleophilic Aromatic Substitution

Some patents describe the use of nucleophilic aromatic substitution (SNAr) to introduce trifluoromethyl or trifluoropropoxy groups on nitro-substituted aromatic rings:

- For example, reacting 2-nitro-4-chlorobenzotrifluoride with potassium trifluoropropoxide or similar nucleophiles under palladium catalysis.

- Catalysts: Palladium complexes or nickel composite catalysts are used to facilitate the substitution.

- Conditions: Elevated temperature with solvents like acetonitrile or water.

- Advantages: High selectivity and purity with potential for industrial scale-up.

However, the use of noble metal catalysts such as palladium may increase cost and complicate scale-up, so nickel-based catalysts are preferred for industrial applications.

Reaction Conditions and Parameters

Research Findings and Optimization

- The Mitsunobu reaction for etherification is favored due to mild conditions and high selectivity, avoiding the need for strong bases or high temperatures that might degrade sensitive aldehyde groups.

- Nitration post-etherification requires careful temperature control (0-20 °C) to prevent over-nitration or oxidation of the aldehyde group.

- Industrially, the use of nickel composite catalysts for nucleophilic substitution provides a cost-effective alternative to palladium, with comparable yields and purity.

- Reaction solvent ratios and molar ratios of reagents are optimized to maximize yield and minimize by-products. For example, water to substrate weight ratios of 3:1 and hydroxylamine hydrochloride to substrate molar ratios of 1:1 are preferred in related oxime formation steps.

- Post-reaction workup often involves pH adjustment, solvent extraction, and drying to isolate the pure aldehyde product.

Summary Table of Preparation Methods

| Method Type | Starting Material(s) | Key Reaction(s) | Catalyst/Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Mitsunobu Etherification | 4-Hydroxybenzaldehyde + 3,3,3-trifluoropropanol | Ether formation | PPh3, DIAD, THF | Mild, high selectivity | Requires careful reagent handling |

| Direct Nitration | 4-(3,3,3-Trifluoropropoxy)benzaldehyde | Electrophilic aromatic substitution | HNO3/H2SO4 | Straightforward | Sensitive to temperature, side reactions possible |

| Nucleophilic Aromatic Substitution | 2-Nitro-4-chlorobenzotrifluoride + nucleophile | SNAr substitution | Pd or Ni catalyst, K trifluoropropoxide | High purity, scalable | Catalyst cost (Pd), reaction temperature |

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The trifluoropropoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 4-Amino-2-(3,3,3-trifluoropropoxy)benzaldehyde.

Oxidation: 4-Nitro-2-(3,3,3-trifluoropropoxy)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity. The trifluoropropoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 4-nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde and related compounds:

Key Observations:

Electronic Effects: The nitro group in the target compound enhances electrophilic substitution reactivity compared to fluoro or trifluoromethyl groups in analogs like 6-fluoro-2-(trifluoropropoxy)benzaldehyde or 4-fluoro-3-(trifluoromethyl)benzaldehyde. This makes the target compound more reactive in condensation or nucleophilic addition reactions .

Positional Effects :

Functional and Application Differences

- This compound : Primarily serves as a synthetic intermediate. The nitro group facilitates reductions to amines or participation in Ullmann couplings, while the aldehyde enables Schiff base formation .

- Flufenprox: A commercial insecticide with a larger, chlorophenoxy-containing structure. Its lipophilicity and trifluoropropoxy group enhance binding to insect neuronal sodium channels .

- 4-Fluoro-3-(trifluoromethyl)benzaldehyde : Used in agrochemical synthesis due to its balance of volatility and stability .

Research Findings and Challenges

- Synthetic Utility : The target compound’s nitro and aldehyde groups make it versatile for constructing heterocycles (e.g., quinazolines) or fluorinated pharmaceuticals.

- Solubility Limitations : The trifluoropropoxy group reduces aqueous solubility compared to hydroxyl or methoxy analogs, necessitating organic solvents in reactions .

- Comparative Toxicity: Unlike flufenprox, the target compound lacks evidence of pesticidal activity, likely due to its simpler structure and absence of chlorophenoxy motifs .

Biological Activity

4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde (CAS No. 1774893-48-9) is a synthetic organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its biochemical interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group and a trifluoropropoxy moiety attached to a benzaldehyde structure. The presence of the trifluoropropoxy group enhances lipophilicity, which may influence its biological interactions.

Biochemical Interactions

This compound has been studied for its ability to interact with various biomolecules, including enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may exhibit different biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C12H10F3N1O3 |

| Molecular Weight | 273.21 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Similar compounds have shown potential in modulating enzyme activity, particularly those involved in metabolic processes.

Key Mechanisms:

- Enzyme Inhibition: Compounds with similar structures have demonstrated the ability to inhibit enzymes such as monoamine oxidase and cytochrome P450, which are crucial for drug metabolism and detoxification processes.

- Cell Signaling Modulation: The compound may influence cell signaling pathways that regulate apoptosis and oxidative stress responses.

Case Studies

- Antiproliferative Activity: In vitro studies have indicated that this compound exhibits antiproliferative effects on various cancer cell lines. These findings suggest potential applications in cancer therapy.

- Neuroprotective Effects: Preliminary research suggests that the compound may have neuroprotective properties by inhibiting tau aggregation in neurodegenerative diseases.

Dosage Effects

The efficacy and safety profile of this compound vary with dosage. Lower concentrations have shown therapeutic effects, while higher doses may lead to cytotoxicity. Understanding the dose-response relationship is critical for its development as a therapeutic agent.

Q & A

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

- Methodological Answer : Address hazards:

- Nitro Group : Risk of exothermic decomposition; avoid grinding or heating above 150°C.

- Trifluoropropoxy Intermediate : Use inert atmosphere (argon) to prevent peroxide formation.

Monitor with gas sensors for volatile byproducts (e.g., NOx) and ensure fume hood containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.